(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one
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Description
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H17FO2 and its molecular weight is 332.374. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Chalcone derivatives, similar to "(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one," have been synthesized through Claisen-Schmidt condensation reactions. These compounds exhibit notable molecular structures characterized by specific dihedral angles and intramolecular hydrogen bonds, contributing to their potential in various scientific applications. The structural stability is further enhanced by weak intermolecular interactions, as revealed by Hirshfeld surface analysis and 2D fingerprint plots (Salian et al., 2018).
Optical and Electronic Properties
- Studies on fluorinated compounds and chalcone derivatives have shown that these molecules exhibit photoresponsive behavior and significant spectral shifts in the UV-visible region. This suggests their potential use in applications requiring materials with specific optical properties, such as in liquid crystal displays or photonic devices (Praveen & Ojha, 2012; Hegde et al., 2013).
Liquid Crystalline Properties
- The synthesis of fluorinated monomers and their subsequent polymerization into polysiloxanes reveal the formation of materials with smectogenic properties, indicative of their potential use in creating side-chain liquid crystalline polysiloxanes. These materials are characterized by their thermal and optical properties, suitable for a broad range of technological applications (Bracon et al., 2000; Bracon et al., 1999).
Molecular Interaction and Stability
- The refractive indices and related parameters of compounds similar to "this compound" have been measured, providing insight into the nature of dipole, solute-solvent, and solvent-solvent interactions. Such studies are essential for understanding the molecular behavior in different environments and could be relevant for designing materials with desired optical properties (Chavan & Gop, 2016).
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FO2/c23-20-11-9-19(10-12-20)22(24)15-8-17-6-13-21(14-7-17)25-16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXGPHFRFJTQNH-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.